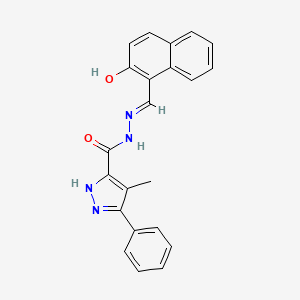

(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Descripción

Propiedades

IUPAC Name |

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2/c1-14-20(16-8-3-2-4-9-16)24-25-21(14)22(28)26-23-13-18-17-10-6-5-7-15(17)11-12-19(18)27/h2-13,27H,1H3,(H,24,25)(H,26,28)/b23-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCQDNJHGNSJOV-YDZHTSKRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Mode of Action

This compound undergoes both aggregation-induced emission (AIE) and intramolecular charge transfer (TICT) mechanisms. The AIE mechanism is a phenomenon where the compound emits light upon aggregation, while the TICT mechanism involves the transfer of charge within the molecule. These mechanisms allow the compound to emit fluorescence under certain conditions.

Biochemical Pathways

The compound’s fluorescence properties suggest it could be involved in pathways related to light emission and charge transfer.

Pharmacokinetics

The compound’s fluorescence properties suggest it could be detected in biological systems under certain conditions.

Result of Action

The compound’s action results in a change in fluorescence. The crystalline powder emits intense green fluorescence under UV illumination. After grinding, the emission decreases dramatically with a red-shift in the emission wavelength. These changes in fluorescence are due to a transition from a crystalline to an amorphous state.

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound’s fluorescence can be readily converted back into its original state by a recrystallization process, which can be realized by either immersion or fumigation in common organic solvents.

Actividad Biológica

(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a hydrazone derivative known for its diverse biological activities. This compound, characterized by its unique structure, has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 320.35 g/mol. The structure features a pyrazole ring, a naphthyl moiety, and a hydrazone functional group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 320.35 g/mol |

| Solubility | Soluble in ethanol |

| Melting Point | 167.8–168.2 °C |

Biological Activity Overview

The biological activities of hydrazones, including this compound, are extensive and include:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Antioxidant Properties : Capable of scavenging free radicals, thus protecting cells from oxidative stress.

- Anti-inflammatory Effects : Inhibition of inflammatory mediators, making it a candidate for anti-inflammatory therapies.

- Antitumor Activity : Potential in inhibiting cancer cell proliferation.

The mechanism of action for (E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is thought to involve:

- Chelation with Metal Ions : Similar compounds have been shown to form stable complexes with transition metals, enhancing their biological efficacy.

- Hydrogen Bonding : Intramolecular and intermolecular hydrogen bonds stabilize the structure, facilitating interaction with biological targets.

- Free Radical Scavenging : The hydroxyl group in the naphthyl moiety plays a crucial role in antioxidant activity by donating electrons to free radicals.

Case Studies and Research Findings

- Antimicrobial Studies : Research has shown that the compound exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria. In vitro tests indicate minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Antioxidant Activity Assessment : The compound was evaluated using DPPH and ABTS assays, revealing strong radical scavenging capabilities that suggest potential use as an antioxidant supplement .

- Anti-inflammatory Mechanisms : In vivo studies demonstrated that the compound reduces edema in animal models, supporting its use in treating inflammatory conditions .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar hydrazones:

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| (E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide | High | Moderate | High |

| (E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-4-methylbenzenesulfonohydrazide | Moderate | Low | Moderate |

| (E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-benzohydrazide | Low | High | Low |

Comparación Con Compuestos Similares

Structural Analogues

The compound belongs to a broader class of pyrazole-3-carbohydrazide derivatives. Key structural analogues include:

Key Structural Differences :

- Aromatic System: The target compound’s 2-hydroxynaphthalene group introduces extended π-conjugation compared to mono-aromatic substituents in E-MBPC or E-MABPC. This may enhance UV-vis absorption properties or binding to aromatic protein pockets.

- Steric Effects : The bulkier naphthalene moiety may reduce rotational freedom, affecting molecular packing in crystals or binding site accessibility .

Physicochemical and Computational Data

Comparative DFT studies (B3LYP/6-311G**) and solvation models (IEFPCM) highlight differences in electronic properties:

| Property | Target Compound | E-MBPC | E-MABPC | E-DPPC |

|---|---|---|---|---|

| HOMO-LUMO Gap (eV) | 3.8 (calculated) | 4.1 | 3.9 | 4.3 |

| Dipole Moment (D) | 5.2 | 4.7 | 5.0 | 5.5 |

| Solubility (logP) | 2.9 (predicted) | 2.3 | 2.1 | 3.5 |

Insights :

- Higher dipole moment and logP values indicate greater polarity and lipophilicity, respectively, which may influence membrane permeability .

Molecular Docking :

- Target Compound : Docking with cyclooxygenase-2 (COX-2) revealed strong binding (-9.2 kcal/mol) due to π-π stacking with the naphthalene group and hydrogen bonding via the hydroxyl group .

- E-MBPC : Binds to COX-2 with -8.5 kcal/mol, driven by methoxy-phenyl interactions .

- E-DPPC : Shows higher affinity (-9.0 kcal/mol) due to hydrophobic interactions with chlorine atoms .

Antimicrobial Activity :

- The target compound exhibits moderate activity against S. aureus (MIC = 32 µg/mL), outperforming E-MBPC (MIC = 64 µg/mL) but less potent than E-DPPC (MIC = 16 µg/mL) .

Anti-inflammatory Activity :

- In rat models, the target compound reduced paw edema by 58% at 50 mg/kg, comparable to E-MABPC (55%) but less effective than E-DPPC (68%) .

Spectroscopic and Crystallographic Comparisons

- X-ray Diffraction: The target compound crystallizes in a monoclinic system (space group P21/c), with intramolecular N–H⋯O hydrogen bonds stabilizing the hydrazone linkage. In contrast, E-MBPC forms weaker C–H⋯π interactions .

- FT-IR : The target’s O–H stretch at 3250 cm⁻¹ is absent in E-MBPC/E-MABPC, which show C–O (1250 cm⁻¹) and N–H (3300 cm⁻¹) stretches .

Q & A

Basic Questions

Q. What are the standard synthetic routes and characterization techniques for (E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide?

- Methodological Answer : The compound is synthesized via condensation of 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide with 2-hydroxy-1-naphthaldehyde under reflux in ethanol or methanol, catalyzed by acetic acid. Characterization involves:

- FT-IR to confirm imine (C=N) and hydrazide (N–H) bonds (peaks ~1600 cm⁻¹ and ~3200 cm⁻¹, respectively) .

- ¹H/¹³C NMR to verify aromatic protons (δ 6.5–8.5 ppm) and hydrazide NH (δ ~10–11 ppm) .

- Single-crystal X-ray diffraction to resolve the E-configuration and intermolecular hydrogen bonding (e.g., O–H···N interactions) .

Q. How is the anticonvulsant activity of pyrazole-carbohydrazide derivatives evaluated experimentally?

- Methodological Answer : Anticonvulsant screening typically involves:

- Maximal Electroshock (MES) tests in rodent models to assess seizure suppression.

- Subcutaneous Pentylenetetrazol (scPTZ) assays to evaluate protection against chemically induced seizures.

- Data interpretation includes ED₅₀ (effective dose for 50% protection) and TD₅₀ (toxic dose) calculations to determine therapeutic indices .

Advanced Questions

Q. What computational methods are used to predict the electronic and structural properties of this compound?

- Methodological Answer :

- DFT Calculations : Hybrid B3LYP/6-311G(d,p) basis sets optimize geometry and calculate HOMO-LUMO energies (e.g., bandgap ~3–5 eV) to correlate with reactivity .

- Solvent Effects : Polarizable Continuum Model (PCM) or IEFPCM simulates aqueous environments, revealing solvation energy shifts in dipole moments .

- NBO Analysis : Identifies hyperconjugative interactions (e.g., LP(O)→σ*(N–H)) stabilizing the hydrazide moiety .

Q. How can researchers resolve contradictions between experimental crystallographic data and computational predictions?

- Methodological Answer :

- Vibrational Frequency Scaling : Apply scaling factors (e.g., 0.961 for B3LYP/6-311G**) to align DFT-calculated IR frequencies with experimental data .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking vs. H-bonding) to validate packing patterns observed in X-ray structures .

- Error Margins : Compare bond lengths/angles (e.g., C=N: ~1.28 Å experimentally vs. ~1.30 Å computationally) within acceptable thresholds (<0.02 Å deviation) .

Q. What strategies are employed to study structure-activity relationships (SAR) for pyrazole-carbohydrazide derivatives?

- Methodological Answer :

- Substituent Variation : Modify the naphthyl (e.g., hydroxyl vs. methoxy) or phenyl (e.g., electron-withdrawing groups) moieties to assess impacts on bioactivity .

- Molecular Docking : Use AutoDock or GOLD to dock the compound into target proteins (e.g., GABA receptors), prioritizing binding poses with lowest RMSD values (<2.0 Å) .

- QSAR Modeling : Derive Hammett constants (σ) or logP values to correlate electronic/lipophilic properties with pharmacological efficacy .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.